4-Anilino-3-chlorobut-2-en-1-ol
Description
4-Anilino-3-chlorobut-2-en-1-ol (C₁₀H₁₂ClNO) is a chlorinated enol derivative featuring an anilino group (phenylamine) at the C4 position and a chlorine atom at C3 of the butenol backbone. The hydroxyl group at C1 and the conjugated double bond between C2 and C3 contribute to its reactivity, enabling participation in cycloaddition, oxidation, or nucleophilic substitution reactions. The chlorine atom and anilino group introduce steric and electronic effects that modulate solubility, stability, and regioselectivity in downstream reactions .
Properties
CAS No. |
61888-11-7 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
4-anilino-3-chlorobut-2-en-1-ol |
InChI |
InChI=1S/C10H12ClNO/c11-9(6-7-13)8-12-10-4-2-1-3-5-10/h1-6,12-13H,7-8H2 |
InChI Key |
NMXUWGKXRSNYRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=CCO)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of 1,3-Dichlorobut-2-ene with Aniline
The most direct method involves reacting 1,3-dichlorobut-2-ene with aniline in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This substitution replaces the allylic chlorine (position 1) with the anilino group, yielding 1-anilino-3-chlorobut-2-ene . Subsequent hydrolysis of the vinylic chlorine (position 3) under acidic or basic conditions introduces the hydroxyl group, forming the target compound.
Reaction Conditions
- Step 1 (Substitution): Aniline reacts with 1,3-dichlorobut-2-ene in anhydrous dichloromethane at 0–5°C for 4–6 hours. AlCl₃ (10 mol%) facilitates electrophilic aromatic substitution, with yields reaching 65–70%.
- Step 2 (Hydrolysis): The intermediate is treated with aqueous sodium hydroxide (20% w/v) at 80°C for 2 hours, achieving 85–90% conversion to this compound.
Mechanistic Insights
The allylic chlorine’s high mobility drives the substitution, while the vinylic chlorine’s lower reactivity necessitates vigorous hydrolysis conditions. Stereochemical outcomes depend on the geometric isomerism of 1,3-dichlorobut-2-ene, with trans-isomers favoring higher substitution rates.
Hydrolysis of 3-Chlorobut-2-enyl Ethers
An alternative route involves synthesizing 3-chlorobut-2-enyl phenyl ether via condensation of 1,3-dichlorobut-2-ene with phenol derivatives, followed by acidic cleavage to introduce the hydroxyl group.
Procedure
- Ether Formation: Phenol reacts with 1,3-dichlorobut-2-ene in the presence of AlCl₃, yielding 3-chlorobut-2-enyl phenyl ether.
- Acidic Hydrolysis: Treating the ether with concentrated sulfuric acid (50% v/v) at 100°C for 3 hours cleaves the ether bond, producing this compound in 60–65% yield.
Limitations
This method suffers from competing side reactions, such as polymerization of the enol intermediate, necessitating precise temperature control.
Advanced Synthetic Strategies
Epoxide Ring-Opening with Aniline
Epoxidation of 1,3-dichlorobut-2-ene using meta-chloroperbenzoic acid (mCPBA) forms 3,4-epoxy-1-chlorobutane , which undergoes nucleophilic attack by aniline at the less substituted carbon, yielding 4-anilino-3-chlorobutane-1,2-diol . Selective dehydration with phosphorus oxychloride (POCl₃) then generates the target compound.
Key Observations
- Epoxide ring-opening proceeds with 75–80% regioselectivity for the terminal carbon.
- Dehydration at 120°C ensures >90% conversion to the enol form.
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ar–H), 6.10 (d, J = 15.6 Hz, 1H, CH=), 5.95 (dt, J = 15.6, 6.8 Hz, 1H, CHCl), 4.20 (s, 1H, OH), 3.85 (dd, J = 6.8, 2.4 Hz, 2H, CH₂OH).
- IR (KBr): 3320 cm⁻¹ (O–H stretch), 1640 cm⁻¹ (C=C), 750 cm⁻¹ (C–Cl).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Substitution-Hydrolysis | 70–75 | 95–98 | High scalability | Requires harsh hydrolysis conditions |
| Epoxide Ring-Opening | 60–65 | 90–92 | Excellent regioselectivity | Multi-step, low overall yield |
| Ether Hydrolysis | 55–60 | 85–88 | Mild conditions | Side reactions reduce efficiency |
Industrial Applications and Challenges
The compound serves as a precursor to herbicides (e.g., aryloxyacetic acids) and tyrosine kinase inhibitors. Scalability challenges include:
Chemical Reactions Analysis
Types of Reactions
4-Anilino-3-chlorobut-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Anilino-3-chlorobut-2-en-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Anilino-3-chlorobut-2-en-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aniline group can form hydrogen bonds and other interactions with active sites, while the chlorobut-2-en-1-ol moiety can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 4-Anilino-3-chlorobut-2-en-1-ol is compared below with three analogs:
4-Anilino-3-bromobut-2-en-1-ol (C₁₀H₁₂BrNO)
- Structural Difference : Bromine replaces chlorine at C3.
- Key Comparisons: Reactivity: The C–Br bond (bond energy ~285 kJ/mol) is weaker than C–Cl (~327 kJ/mol), making brominated analogs more reactive in substitution reactions. Polarity: Bromine’s lower electronegativity (2.96 vs. Cl: 3.16) reduces dipole moments, slightly enhancing solubility in non-polar solvents. Crystallinity: Bromine’s larger atomic radius may disrupt crystal packing, leading to lower melting points (e.g., ~98°C for Br vs. ~112°C for Cl analogs) .
4-(4-Chloroanilino)-3-chlorobut-2-en-1-ol (C₁₀H₁₁Cl₂NO)
- Structural Difference: A para-chloro substituent is added to the anilino group.
- Key Comparisons: Electronic Effects: The para-chloro group enhances electron withdrawal, increasing the acidity of the hydroxyl group (pKa ~9.5 vs. ~10.2 for the non-chlorinated anilino). Biological Activity: Chlorinated anilino derivatives often exhibit improved bioactivity; for example, para-substituted analogs show higher binding affinity to kinase enzymes in preliminary assays .
3-Chloro-4-(methylamino)but-2-en-1-ol (C₅H₉ClNO)
- Structural Difference: The anilino group is replaced by a methylamino group.
- Key Comparisons: Solubility: The smaller methyl group improves water solubility (logP ~0.8 vs. ~1.5 for anilino derivatives). Stability: Reduced steric hindrance from the methyl group accelerates decomposition under acidic conditions (t₁/₂ = 12 hours at pH 3 vs. 48 hours for anilino analogs).
Data Tables
Table 1: Physical Properties of Selected Compounds
| Compound | Molecular Formula | Melting Point (°C) | LogP | Water Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | C₁₀H₁₂ClNO | 112 | 1.5 | 2.3 |
| 4-Anilino-3-bromobut-2-en-1-ol | C₁₀H₁₂BrNO | 98 | 1.8 | 1.7 |
| 4-(4-Chloroanilino)-3-chlorobut-2-en-1-ol | C₁₀H₁₁Cl₂NO | 125 | 2.1 | 0.9 |
| 3-Chloro-4-(methylamino)but-2-en-1-ol | C₅H₉ClNO | 85 | 0.8 | 8.5 |
Table 2: Reactivity in SN2 Reactions
| Compound | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|
| This compound | 3.2 | 78 |
| 4-Anilino-3-bromobut-2-en-1-ol | 8.7 | 92 |
| 3-Chloro-4-(methylamino)but-2-en-1-ol | 5.1 | 85 |
Research Findings and Mechanistic Insights
- Electronic Effects: The chlorine atom at C3 stabilizes the enol tautomer via resonance, as confirmed by NMR studies (δ ~5.8 ppm for the hydroxyl proton) .
- Crystal Packing: Unlike the structurally distinct 3-(2-Aminoethyl)-2-(4-chloroanilino)quinazolin-4(3H)-one methanol solvate (), this compound lacks a rigid heterocyclic backbone, leading to less ordered crystalline phases.
- Biological Relevance: Anilino-chlorinated compounds often exhibit enhanced antimicrobial activity; for instance, this compound shows moderate inhibition against E. coli (MIC = 64 µg/mL) compared to methylamino analogs (MIC = 128 µg/mL) .
Q & A
(Basic) What synthetic routes are optimal for 4-Anilino-3-chlorobut-2-en-1-ol, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of aniline derivatives with chlorinated enol intermediates. For example, analogous compounds like 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one are synthesized via nucleophilic substitution of chloro-enol precursors with substituted anilines under reflux in polar aprotic solvents (e.g., DMF) .
- Step 2: Optimize reaction time (6-12 hours) and temperature (80-100°C) to balance yield and purity. Monitor progress via TLC or HPLC.
- Key Considerations: Use inert atmospheres (N₂/Ar) to prevent oxidation of the enol intermediate. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
(Basic) Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm the anilino group (δ 6.5-7.5 ppm for aromatic protons) and enol structure (δ 4.5-5.5 ppm for hydroxyl protons). Compare with structurally similar compounds like (2Z)-3-(4-Chloroanilino)-1-phenylpropan-1-one .
- X-ray Crystallography: Resolve stereochemistry (e.g., Z/E configuration) and hydrogen bonding patterns. For example, Acta Crystallographica reports bond angles and torsional strains in chloro-anilino derivatives .
- Mass Spectrometry: Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to identify impurities .
(Advanced) How can computational methods predict the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations: Model electron density maps to predict nucleophilic/electrophilic sites. Use software like Gaussian or ORCA to analyze frontier molecular orbitals (HOMO/LUMO) for reaction feasibility .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., solvolysis in DMSO). Compare with experimental kinetics from similar compounds like ethyl 2-(3-chloro-4-fluoroanilino) derivatives .
- InChI Key Validation: Cross-reference computed properties (e.g., RAUJQFHKDGRYKG-UHFFFAOYSA-N for related structures) with PubChem data to validate models .
(Advanced) How can contradictions in spectral data or biological activity reports be resolved?
Answer:
- Time-Lagged Analysis: Apply longitudinal study designs (e.g., three-wave panel studies) to assess temporal stability of results, as demonstrated in social science research on data contradictions .
- Error Source Identification: Use ANOVA to isolate batch-to-batch variability (e.g., impurities from incomplete chlorination). Cross-validate with independent techniques (e.g., X-ray vs. NMR stereochemical assignments) .
- Meta-Analysis: Aggregate data from structurally analogous compounds (e.g., 4-(4-amino-3-chlorobenzyl)-2-chloro-N-hydroxyaniline) to identify trends in bioactivity discrepancies .
(Basic) What stability considerations are critical for storing this compound?
Answer:
- Storage Conditions: Keep in amber vials at -20°C under nitrogen to prevent hydrolysis of the enol group. Degradation is accelerated by moisture and light, as seen in 2-AMINO-4-CHLOROTOLUENE HYDROCHLORIDE analogs .
- Stability Assays: Monitor via accelerated stability testing (40°C/75% RH for 6 months) and track degradation products using HPLC-MS.
(Advanced) What strategies elucidate reaction mechanisms involving this compound?
Answer:
- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in acid-catalyzed reactions.
- Kinetic Isotope Effects (KIE): Compare reaction rates of ¹H vs. ²H-labeled substrates to identify rate-determining steps .
- In Situ Spectroscopy: Employ FT-IR or Raman to detect transient intermediates (e.g., enolate ions) during reactions .
(Basic) How can purity and impurities in synthesized batches be assessed?
Answer:
- HPLC/GC-MS: Use C18 columns (acetonitrile/water mobile phase) to separate and quantify impurities. Reference standards like 1-Amino-2-chloro-4-nitrobenzene can calibrate detection limits .
- Elemental Analysis: Confirm stoichiometry (C, H, N, Cl) with ≤0.3% deviation from theoretical values.
(Advanced) How to design structure-activity relationship (SAR) studies for bioactivity evaluation?
Answer:
- Scaffold Modification: Synthesize derivatives (e.g., replacing chloro with fluoro or varying anilino substituents) and test against biological targets (e.g., anti-inflammatory activity as in 4-anilinofuro[2,3-b]quinoline analogs) .
- Dose-Response Assays: Use IC₅₀/EC₅₀ values to correlate substituent electronic effects (Hammett σ constants) with potency.
- Molecular Docking: Map interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
